molecular formula C14H12N4 B4584963 2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No. B4584963
M. Wt: 236.27 g/mol
InChI Key: WLEVIYVRXNIFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, also known as CCDC106, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrrole derivatives and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of pyrrole derivatives, including those related to 2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, has been a focus of research due to their potential applications in various fields. For example, research by Elkholy and Morsy (2006) explored the facile synthesis of tetrahydropyrimido quinoline derivatives, indicating the versatility of pyrrole compounds in synthesizing complex molecules with potential antimicrobial activity (Y. M. Elkholy & M. A. Morsy, 2006).

Catalysis

Pyrrole derivatives have been studied for their catalytic properties, as demonstrated by Mazet and Gade (2001), who reported on a bis(oxazolinyl)pyrrole as a new monoanionic tridentate supporting ligand in catalysis. This research highlights the role of pyrrole derivatives in enhancing the efficiency of catalytic processes, particularly in Suzuki-type C-C coupling reactions (C. Mazet & L. Gade, 2001).

Structural Analysis

Studies on the crystal structure of related compounds provide insights into their molecular arrangement and potential interactions. For instance, Zhang (2013) synthesized a polysubstituted benzene derivative and determined its crystal structure, which contributes to understanding the structural aspects of such compounds (Wan-qiang Zhang, 2013).

Organic Synthesis Applications

Pyrrole derivatives play a significant role in organic synthesis, serving as building blocks for more complex molecules. For example, research on the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines by El-kashef et al. (2007) showcases the synthetic utility of pyrrole derivatives in constructing heterocyclic compounds with potential pharmaceutical applications (H. El-kashef, P. Rathelot, P. Vanelle & S. Rault, 2007).

properties

IUPAC Name

2-amino-1-(4-cyanophenyl)-4,5-dimethylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-9-10(2)18(14(17)13(9)8-16)12-5-3-11(7-15)4-6-12/h3-6H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEVIYVRXNIFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-amino-1-(4-cyanophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.